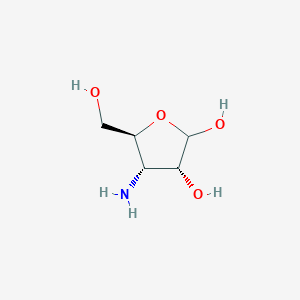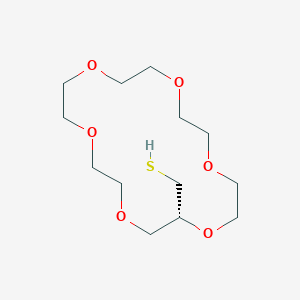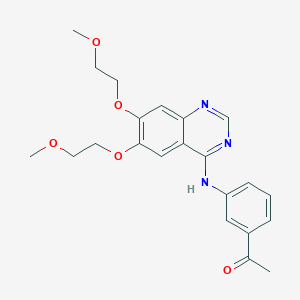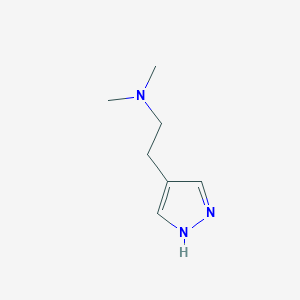
(3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring multiple hydroxyl groups and an amino group, makes it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. Common synthetic routes may include:
Reduction of corresponding ketones or aldehydes: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Amination reactions: Introducing the amino group through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include:
Catalytic processes: Using catalysts to improve reaction efficiency.
Purification techniques: Employing crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO4, CrO3.
Reducing agents: NaBH4, LiAlH4.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: As a chiral building block for the synthesis of complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its potential as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism by which (3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol exerts its effects would depend on its specific applications. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol: can be compared with other chiral amino alcohols and tetrahydrofuran derivatives.
Similar compounds: this compound, this compound.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which may confer unique reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C5H11NO4 |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
(3R,4S,5S)-4-amino-5-(hydroxymethyl)oxolane-2,3-diol |
InChI |
InChI=1S/C5H11NO4/c6-3-2(1-7)10-5(9)4(3)8/h2-5,7-9H,1,6H2/t2-,3-,4-,5?/m1/s1 |
Clé InChI |
CKTSPAXEVIBYFI-SOOFDHNKSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@H](C(O1)O)O)N)O |
SMILES canonique |
C(C1C(C(C(O1)O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(7-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12861166.png)

![[4-(2-Furyl)phenyl]acetonitrile](/img/structure/B12861180.png)


![tert-Butyl (S)-1-(((R)-tert-butylsulfinyl)amino)-6-methoxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12861198.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12861210.png)


![N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]guanidine](/img/structure/B12861217.png)


![3H-[1]Benzopyrano[4,3-c]isoxazole-3-methanol, 3a,4-dihydro-7,8-dimethoxy-, (3R,3aS)-rel-](/img/structure/B12861242.png)

